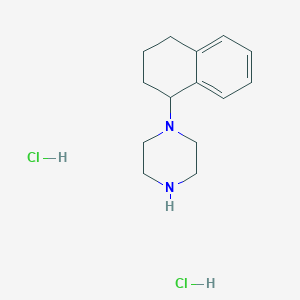
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine dihydrochloride
Übersicht
Beschreibung
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C14H22Cl2N2 and its molecular weight is 289.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(1,2,3,4-Tetrahydronaphthalen-1-yl)piperazine dihydrochloride is a chemical compound with the molecular formula C14H22Cl2N2 and a molecular weight of 289.2 g/mol. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly as a receptor modulator.
- Molecular Formula : C14H22Cl2N2
- Molecular Weight : 289.2 g/mol
- CAS Number : 2032763-34-9
- Purity : Typically around 95% .
The primary mechanism of action for this compound involves its interaction with various neurotransmitter receptors. It has been identified as a selective agonist for the serotonin receptor subtype 5-HT7, showing significant selectivity over other serotonin receptors (5-HT1A, 5-HT2A) and dopamine D2 receptors. The binding affinity (Ki) for the 5-HT7 receptor is reported to be between 0.13 to 1.1 nM, with effective concentrations (EC50) ranging from 0.90 to 1.77 µM .
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit moderate to significant anticancer properties against various human cancer cell lines. For example:
- Compound Efficacy : One derivative showed an IC50 value comparable to established chemotherapeutics like Olaparib in breast cancer cell lines .
- Mechanism of Action : The anticancer activity is linked to the inhibition of PARP1 activity, which plays a crucial role in DNA repair mechanisms within cancer cells.
Neuropharmacological Effects
The compound's activity at the 5-HT7 receptor suggests potential applications in treating mood disorders and cognitive dysfunctions:
- Mood Regulation : Agonism at the 5-HT7 receptor may enhance serotonergic signaling pathways, which are often dysregulated in depression and anxiety disorders.
Study on Anticancer Efficacy
A study conducted on several piperazine derivatives, including those based on tetrahydronaphthalene structures, demonstrated their effectiveness against human breast cancer cells. The study utilized varying concentrations to determine the IC50 values and assessed cell viability through Alamar Blue assays. Results indicated that compounds derived from 1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine had significant cytotoxic effects compared to control groups .
Neurotransmitter Interaction Study
Research focused on the interaction of this compound with serotonin receptors highlighted its potential as a therapeutic agent for neurological conditions. The study measured binding affinities and functional assays to evaluate the compound's efficacy in modulating serotonin signaling pathways .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C14H22Cl2N2 |
| Molecular Weight | 289.2 g/mol |
| CAS Number | 2032763-34-9 |
| Purity | ~95% |
| Primary Target | 5-HT7 Receptor |
| Ki (5-HT7) | 0.13 - 1.1 nM |
| EC50 (5-HT7) | 0.90 - 1.77 µM |
| Anticancer IC50 | Comparable to Olaparib |
Eigenschaften
IUPAC Name |
1-(1,2,3,4-tetrahydronaphthalen-1-yl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-6-13-12(4-1)5-3-7-14(13)16-10-8-15-9-11-16;;/h1-2,4,6,14-15H,3,5,7-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPCPSXTUUIVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















